15-céto-prostaglandine E2

Vue d'ensemble

Description

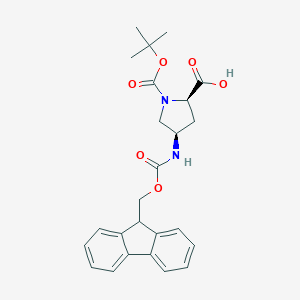

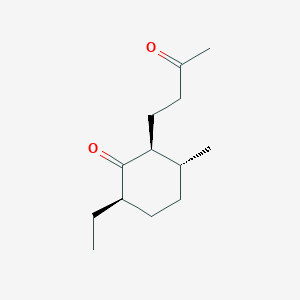

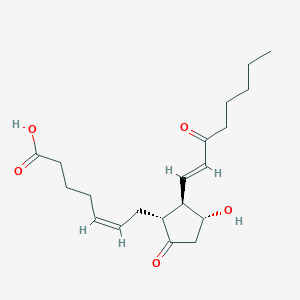

La 15-céto Prostaglandine E2 est un métabolite de la Prostaglandine E2, qui est un puissant médiateur lipidique impliqué dans divers processus physiologiques, y compris l’inflammation et la carcinogénèse . Ce composé est formé par l’oxydation du groupe 15-hydroxyle de la Prostaglandine E2 par l’enzyme 15-hydroxyprostaglandine déshydrogénase .

Applications De Recherche Scientifique

La 15-céto Prostaglandine E2 a plusieurs applications en recherche scientifique, notamment :

Mécanisme D'action

La 15-céto Prostaglandine E2 exerce ses effets en se liant et en activant des récepteurs spécifiques, tels que le récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ) . Cette activation conduit à la modulation de diverses voies de signalisation impliquées dans l’inflammation, la réponse immunitaire et la prolifération cellulaire . De plus, elle inhibe l’activation du transducteur de signal et de l’activateur de la transcription 3 (STAT3) en modifiant les résidus thiol de la cystéine .

Composés similaires :

Prostaglandine E2 : Le précurseur de la 15-céto Prostaglandine E2, impliqué dans l’inflammation et la carcinogénèse.

15-céto Prostaglandine F2α : Un autre métabolite de la Prostaglandine F2α, impliqué dans des processus physiologiques similaires.

Unicité : La 15-céto Prostaglandine E2 est unique en raison de son rôle spécifique dans la modulation des réponses immunitaires et de ses effets thérapeutiques potentiels dans le cancer et les maladies inflammatoires . Contrairement à son précurseur, la Prostaglandine E2, la 15-céto Prostaglandine E2 ne se lie pas efficacement aux mêmes récepteurs, ce qui entraîne des effets physiologiques différents .

Safety and Hazards

Orientations Futures

15-keto-prostaglandin E2 has been found to reduce symptoms in acute rhinovirus colds . It also suppresses STAT3 signaling and inhibits breast cancer cell growth and progression . Induction of 15-PGDH expression or administration of 15-keto-PGE2 may represent a promising anti-cancer therapeutic strategy .

Analyse Biochimique

Biochemical Properties

15-Keto-Prostaglandin E2 inhibits the activation of STAT3 by binding to its Cys259 residue . It can bind and stabilize EP2 and EP4 receptors . It has been found to inhibit the growth and progression of breast cancer cells . Moreover, 15-Keto-Prostaglandin E2 activates PPAR-γ and promotes fungal growth .

Cellular Effects

The effects of 15-Keto-Prostaglandin E2 on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the growth of breast cancer cells .

Molecular Mechanism

15-Keto-Prostaglandin E2 exerts its effects at the molecular level through various mechanisms. It binds to the Cys259 residue of STAT3, inhibiting its activation . This compound can also bind and stabilize EP2 and EP4 receptors . Furthermore, it has been found to activate PPAR-γ .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 15-céto Prostaglandine E2 est synthétisée à partir de la Prostaglandine E2 par l’action de la 15-hydroxyprostaglandine déshydrogénase. Cette enzyme catalyse l’oxydation du groupe 15-hydroxyle pour former le groupe céto . La réaction se produit généralement dans des conditions physiologiques, en présence de NAD+ comme cofacteur .

Méthodes de production industrielle : La production industrielle de 15-céto Prostaglandine E2 implique la fermentation à grande échelle de micro-organismes qui expriment la 15-hydroxyprostaglandine déshydrogénase. L’enzyme est ensuite isolée et utilisée pour convertir la Prostaglandine E2 en 15-céto Prostaglandine E2 dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : La 15-céto Prostaglandine E2 subit diverses réactions chimiques, notamment :

Oxydation : La réaction principale est l’oxydation de la Prostaglandine E2 pour former la 15-céto Prostaglandine E2.

Réduction : Elle peut être réduite en Prostaglandine E2 dans certaines conditions.

Substitution : Le composé peut subir des réactions de substitution au niveau du groupe céto.

Réactifs et conditions courants :

Oxydation : Le NAD+ est un cofacteur courant utilisé dans le processus d’oxydation.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe céto dans des conditions douces.

Principaux produits formés :

Oxydation : La 15-céto Prostaglandine E2 est le principal produit formé à partir de l’oxydation de la Prostaglandine E2.

Réduction : La Prostaglandine E2 est le principal produit formé à partir de la réduction de la 15-céto Prostaglandine E2.

Substitution : Des dérivés substitués de la 15-céto Prostaglandine E2 sont formés en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Prostaglandin E2: The precursor of 15-keto Prostaglandin E2, involved in inflammation and carcinogenesis.

15-keto Prostaglandin F2α: Another metabolite of Prostaglandin F2α, involved in similar physiological processes.

Uniqueness: 15-keto Prostaglandin E2 is unique due to its specific role in modulating immune responses and its potential therapeutic effects in cancer and inflammatory diseases . Unlike its precursor, Prostaglandin E2, 15-keto Prostaglandin E2 does not bind effectively to the same receptors, leading to different physiological effects .

Propriétés

IUPAC Name |

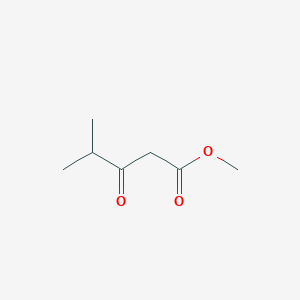

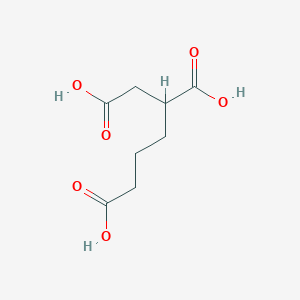

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTJDWROBKPZNV-KMXMBPPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317991 | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26441-05-4 | |

| Record name | 15-keto-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26441-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-keto-PGE2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-KETOPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-Keto-prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.